molecular formula C4H3ClN2OS B13133161 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone

Cat. No.: B13133161
M. Wt: 162.60 g/mol
InChI Key: NDLJOMHYOQAUES-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions as This compound , reflecting its 1,2,5-thiadiazole core substituted with chlorine at position 4 and an acetyl group (-COCH₃) at position 3. The molecular formula is C₄H₃ClN₂OS , with a molar mass of 162.60 g/mol . The compound’s structure features a planar aromatic thiadiazole ring system, where sulfur occupies position 1, nitrogen atoms reside at positions 2 and 5, and carbon atoms at positions 3 and 4 complete the heterocycle.

Key identifiers include:

  • CAS Registry Number : Not explicitly documented in available sources, though structurally related compounds such as 3-chloro-1,2,5-thiadiazole (CAS 5097-45-0) and N-acetyltizanidine (CAS 173532-15-5) highlight the prevalence of chloro-thiadiazole derivatives in chemical databases.
  • Synonym : 3-Acetyl-4-chloro-1,2,5-thiadiazole (a non-IUPAC variant emphasizing substituent positions).

The acetyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and potential applications in further derivatization.

Historical Context and Discovery

The synthesis of chloro-substituted 1,2,5-thiadiazoles traces back to mid-20th-century efforts to explore sulfur-nitrogen heterocycles for pharmaceutical and agrochemical applications. A pivotal advancement was documented in a 1971 patent (US3564000A), which detailed methods for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazoles and their alkoxy derivatives. While this patent does not explicitly describe this compound, it establishes foundational protocols for functionalizing the thiadiazole ring at positions 3 and 4.

The compound likely emerged from subsequent efforts to modify thiadiazole scaffolds with ketone functionalities, leveraging reactions such as Friedel-Crafts acylation or nucleophilic substitution. For example, the acetylation of 3-chloro-1,2,5-thiadiazole (CAS 5097-45-0) using acetyl chloride in the presence of Lewis acids could yield the target compound. Such methodologies align with broader trends in heterocyclic chemistry to enhance molecular diversity through strategic substituent placement.

Significance in Heterocyclic Chemistry Research

This compound occupies a niche yet critical role in heterocyclic research due to its dual functional groups, which serve as handles for further chemical modifications. The chlorine atom facilitates nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, or other nucleophiles, while the acetyl group participates in condensation or reduction reactions. These properties make it a valuable intermediate in synthesizing:

  • Bioactive molecules : Analogous compounds, such as N-acetyltizanidine (a muscle relaxant derivative), underscore the therapeutic potential of acetylated thiadiazoles.
  • Agrochemicals : Chlorothiadiazoles are explored for herbicidal and insecticidal activities due to their stability and electronic properties.
  • Materials science : The planar aromatic system and electron-deficient nature of thiadiazoles contribute to applications in organic semiconductors or ligand design for metal-organic frameworks.

The compound’s significance is further amplified by its utility in studying structure-activity relationships (SARs) within the 1,2,5-thiadiazole family, particularly how substituents at positions 3 and 4 modulate electronic and steric effects.

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)ethanone

InChI

InChI=1S/C4H3ClN2OS/c1-2(8)3-4(5)7-9-6-3/h1H3

InChI Key

NDLJOMHYOQAUES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NSN=C1Cl

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino Nitriles Using Sulfur Monochloride

One classical approach to synthesize 3-chloro-4-substituted-1,2,5-thiadiazoles involves the cyclization of α-amino nitriles with sulfur monochloride (S2Cl2). This method forms the thiadiazole ring by introducing sulfur and chlorine atoms. The process typically proceeds through nucleophilic attack and ring closure under controlled conditions.

  • Advantages: Direct ring formation from α-amino nitriles.
  • Disadvantages: Uses highly toxic sulfur monochloride, low yields, and requires prior synthesis of α-amino nitriles.

Starting from 3,4-Dichloro-1,2,5-thiadiazole

An alternative method utilizes commercially available 3,4-dichloro-1,2,5-thiadiazole as a precursor. This compound can be selectively functionalized to introduce ethanone or related groups at the 3-position while retaining the 4-chloro substituent.

  • This approach avoids the use of sulfur monochloride and can offer better yields and easier handling.

Acylation of Thiosemicarbazides Followed by Cyclization

A widely used synthetic route for 1,3,4-thiadiazoles involves acylation of thiosemicarbazides with acyl chlorides or carboxylic acids followed by dehydration and cyclization.

  • Dehydrating agents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid facilitate ring closure.
  • This method can be adapted to prepare ethanone-substituted thiadiazoles by using acetyl derivatives as acylating agents.

One-Pot Condensation Reactions Under Grinding Conditions

Recent methodologies include one-pot reactions involving condensation of aldehydes, thioglycolic acid, and thiosemicarbazide under solvent-free grinding conditions, followed by functional group modifications.

  • Such methods provide efficient access to fused thiadiazole derivatives and can be adapted for introducing ethanone substituents.

Detailed Synthetic Procedure Example

Although direct published procedures for this compound are limited, the following generalized synthesis pathway is inferred from closely related thiadiazole syntheses:

Step Reagents/Conditions Description Yield (%) Notes
1 α-Amino nitrile precursor + S2Cl2 Cyclization to 3-chloro-4-alkyl-1,2,5-thiadiazole Variable, often low Toxic reagent, requires careful handling
2 Acylation with acetyl chloride or equivalent Introduction of ethanone group at 3-position Moderate to high Requires controlled temperature and dehydrating agent
3 Purification by recrystallization or chromatography Isolation of pure compound - Characterization by NMR, IR, and elemental analysis

Research Findings and Optimization Notes

  • Sulfur monochloride cyclization is efficient but hazardous; safer alternatives or starting materials are preferred.
  • The use of commercially available dichlorothiadiazoles reduces synthetic steps and improves reproducibility.
  • Dehydrating agents like methanesulfonic acid improve yields and purity in cyclization steps.
  • Solvent choice during sulfonylation or chlorination steps affects reaction monitoring and product isolation.
  • One-pot grinding reactions reduce solvent use and reaction time but may require further optimization for scale-up.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Cyclization of α-amino nitriles α-Amino nitriles Sulfur monochloride Direct ring formation Toxic reagents, low yields
Functionalization of 3,4-dichloro-1,2,5-thiadiazole 3,4-Dichloro-1,2,5-thiadiazole Acetyl chloride, base Commercially available precursor, safer Requires selective substitution control
Acylation and dehydration of thiosemicarbazides Thiosemicarbazides Acetyl chloride, dehydrating agents High purity, adaptable Multi-step, requires strong acids
One-pot condensation under grinding Aldehydes, thioglycolic acid, thiosemicarbazide Acid catalyst Solvent-free, efficient Limited scope, requires optimization

Chemical Reactions Analysis

1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Chloro-1,2,5-thiadiazol-3-yl)ethanone 1,2,5-thiadiazole C₄H₃ClN₂OS 162.61* 4-Cl, 3-acetyl
1-(5-(2-Chlorophenyl)-2-thioxo-oxadiazol-3-yl)ethanone 1,3,4-oxadiazole C₁₀H₇ClN₂O₂S 254.70 2-thioxo, 2-chlorophenyl
Spiro compound () 1,3,4-thiadiazole C₃₁H₂₅ClN₄OS 537.07 Spiro phthalazine, 3-Cl, 4-Me

*Inferred based on structural analogy.

Research Findings and Implications

  • Reactivity : The 1,2,5-thiadiazole core’s electron deficiency makes it prone to nucleophilic aromatic substitution, whereas 1,3,4-thiadiazoles favor cycloaddition reactions .
  • Biological Relevance: Brominated ethanones (e.g., 1-(3-bromophenyl)ethanone) exhibit anthelmintic activity , suggesting that halogen positioning in the target compound could be optimized for similar applications.

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